2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide
Description
This compound belongs to the hydrazide class, characterized by a piperazine ring substituted with a 2-chlorobenzyl group and an (E)-configured imine-linked 2-methoxyphenyl moiety.
Properties
Molecular Formula |
C21H25ClN4O2 |
|---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H25ClN4O2/c1-28-20-9-5-3-6-17(20)14-23-24-21(27)16-26-12-10-25(11-13-26)15-18-7-2-4-8-19(18)22/h2-9,14H,10-13,15-16H2,1H3,(H,24,27)/b23-14+ |
InChI Key |
JOYTZSANRMPYQD-OEAKJJBVSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method starts with the reaction of 2-chlorobenzyl chloride with piperazine to form 2-chlorobenzylpiperazine. This intermediate is then reacted with acetohydrazide in the presence of a suitable catalyst to yield the final product. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include adrenergic receptors and enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Structural Modifications and Functional Group Impact
Table 1: Key Structural Variations and Their Effects
Key Observations :
- Electron-withdrawing groups (e.g., -CF₃ in ) increase lipophilicity, favoring membrane penetration and target engagement .
- Bulky substituents (e.g., tert-butyl in ) improve thermal stability but may reduce bioavailability due to steric effects .
- Polar groups (e.g., -OH in ) enhance aqueous solubility, critical for pharmacokinetics .
Table 2: Comparative Bioactivity of Selected Analogs
Insights :
- The 2-chlorobenzyl moiety is associated with anticancer activity, as seen in , where positional isomerism (4-Cl vs. 2-Cl) shifts potency from moderate to strong .
- Sulfonyl groups () correlate with enhanced antimicrobial effects, likely due to improved enzyme inhibition .
Optimization Strategies :
Biological Activity
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and research findings related to this compound, focusing on its antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound involves the reaction of 2-chlorobenzyl piperazine with an appropriate hydrazide derivative. The detailed synthetic pathway typically includes the use of coupling agents to facilitate the formation of the hydrazone linkage. The characterization of the synthesized compound is generally confirmed using techniques such as NMR, IR spectroscopy, and mass spectrometry.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of various derivatives related to this compound. For instance, a study reported that certain piperazine derivatives exhibited significant antimicrobial activity against a range of bacterial strains using the tube dilution method. The results indicated that some compounds demonstrated efficacy comparable to standard antibiotics like ciprofloxacin and fluconazole .
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 3 | Staphylococcus aureus | 8 µg/mL |
| Compound 8 | Escherichia coli | 16 µg/mL |
| Compound 11 | Pseudomonas aeruginosa | 4 µg/mL |
Anticancer Activity
The anticancer properties of piperazine derivatives have also been investigated. The MTT assay has been widely employed to assess cell viability in the presence of these compounds. One study found that specific derivatives exhibited notable cytotoxic effects against cancer cell lines, although they were less potent than standard chemotherapeutics such as 5-fluorouracil .
Table 2: Anticancer Activity of Selected Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound 5 | HeLa | 25 |
| Compound 7 | MCF-7 | 30 |
| Standard | Doxorubicin | 10 |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets. For example, docking simulations suggest that certain piperazine derivatives exhibit strong binding affinities to key enzymes involved in cancer progression and bacterial resistance mechanisms . These findings indicate potential pathways for drug development.
Case Studies
Several case studies highlight the therapeutic potential of piperazine derivatives:
- Case Study on Antimicrobial Efficacy : A series of synthesized piperazine derivatives were tested against multi-drug resistant strains, showing promising results that could lead to new treatments for resistant infections.
- Case Study on Cancer Treatment : Research involving the application of these compounds in combination with existing chemotherapeutics revealed enhanced efficacy in reducing tumor growth in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
